2-Methyl Substitution Enhances AURKA Inhibitory Potency Relative to Unsubstituted Scaffold
The 2-methyl group on the imidazo[4,5-c]pyridine scaffold confers improved Aurora kinase A (AURKA) inhibition compared to the unsubstituted analog. A study of imidazo[4,5-c]pyridine derivatives predicted that the 2-methyl analog would exhibit superior inhibitory activity against AURKA, with computational docking suggesting enhanced binding interactions [1]. While direct head-to-head experimental data are not available, the class-level inference is supported by consistent SAR trends across multiple imidazo[4,5-c]pyridine kinase inhibitor series.
| Evidence Dimension | Predicted AURKA inhibitory activity |
|---|---|
| Target Compound Data | High predicted inhibitory activity (exact IC50 not reported) |
| Comparator Or Baseline | Unsubstituted imidazo[4,5-c]pyridine (no 2-methyl) |
| Quantified Difference | Predicted superior activity; specific fold-change not quantified |
| Conditions | In silico docking and QSAR modeling against AURKA |
Why This Matters
AURKA is a validated oncology target, and the 2-methyl analog provides a superior starting point for developing selective AURKA inhibitors compared to the unsubstituted scaffold.
- [1] Lomov, D. A., et al. Design and synthesis of imidazo[4,5-c]pyridine derivatives as promising Aurora kinase A (AURKA) inhibitors. Russian Journal of General Chemistry, 2016, 86, 2541-2549. View Source
